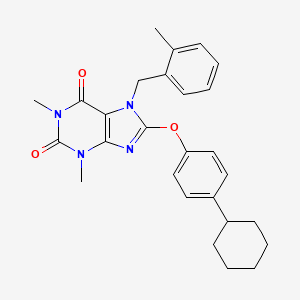![molecular formula C23H19ClN2O4S2 B3508119 N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3508119.png)
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Descripción general
Descripción
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, also known as NCL-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been used as drugs for many years due to their diverse pharmacological properties. NCL-1 has shown promising results in various scientific research studies, and
Mecanismo De Acción
The mechanism of action of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. For example, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has also been shown to inhibit the activity of the protein Hsp90, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide in lab experiments is its high purity and stability, which makes it easier to handle and use in experiments. Furthermore, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for studying various biological processes. However, one limitation of using N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo due to differences in metabolism and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide. One area of interest is the development of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide derivatives with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Furthermore, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide could be tested in combination with other drugs to determine its potential as a synergistic agent. Additionally, further research could be conducted to investigate the potential use of N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide in the treatment of other diseases, such as diabetes and cardiovascular disease.
Aplicaciones Científicas De Investigación
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer properties and has been tested against several types of cancer cells, including breast, lung, and colon cancer cells. N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has also been studied for its potential use as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide has been tested for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S2/c1-16-6-8-19(24)15-23(16)26-31(27,28)21-12-9-20(10-13-21)25-32(29,30)22-11-7-17-4-2-3-5-18(17)14-22/h2-15,25-26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVDDJLCIDJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl}naphthalene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3508037.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3508044.png)
amino]-N-isopropylbenzamide](/img/structure/B3508048.png)

![N-1,3-benzodioxol-5-yl-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3508066.png)
![2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B3508076.png)
![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3508081.png)
![4-[(2-chloro-4-nitrophenyl)thio]benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3508084.png)
![2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3508087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3508098.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide](/img/structure/B3508101.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3508114.png)
![N-benzyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B3508118.png)